molecular formula C8H7ClN4 B1604432 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 941294-32-2

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B1604432
CAS No.: 941294-32-2
M. Wt: 194.62 g/mol
InChI Key: NTJLKUOVJHBYPT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and methyl groups on the pyrimidine and imidazole rings, respectively, imparts unique chemical properties to the molecule.

Biochemical Analysis

Biochemical Properties

Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Cellular Effects

Imidazole-containing compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole-containing compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazole-containing compounds have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazole-containing compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole-containing compounds are known to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Imidazole-containing compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Imidazole-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The imidazole ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling reactions: The compound can engage in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Catalysts such as palladium or copper in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, while oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds, including 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine, exhibit promising anticancer properties. A study indicated that compounds containing both benzimidazole and pyrimidine nuclei showed significant activity against various cancer cell lines, including neuroblastoma . The incorporation of the imidazole moiety enhances the biological activity of these compounds, making them potential candidates for further development in cancer therapy.

Targeting Kinase Inhibition
This compound serves as an important intermediate in the synthesis of kinase inhibitors such as imatinib and nilotinib, which are used to treat chronic myelogenous leukemia (CML) and other malignancies . The structural features of this compound facilitate modifications that enhance the efficacy and selectivity of these drugs.

Synthesis of Functional Derivatives

The synthesis of this compound allows for the generation of various functional derivatives through substitution reactions. These derivatives can be tailored for specific biological activities or chemical properties, making this compound a versatile building block in organic synthesis.

Table 1: Synthetic Pathways and Derivatives

Reaction TypeExample DerivativePotential Application
Nucleophilic Substitution4-Chloro-6-(benzyl)-pyrimidineAntitumor agents
Alkylation4-Chloro-6-(ethyl)-pyrimidineAntiviral compounds
Acylation4-Chloro-6-(acetyl)-pyrimidineAntimicrobial agents

Biochemical Applications

Protein Degradation
As a component in protein degrader building blocks, this compound plays a crucial role in the development of targeted protein degradation strategies. These strategies utilize small molecules to selectively degrade proteins involved in disease processes . This approach is gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors have failed.

Enzyme Inhibition Studies
The imidazole group present in the compound is known to interact with metal ions, making it useful in studies focused on enzyme inhibition. Research has indicated that compounds with imidazole and pyrimidine rings can effectively inhibit metalloproteins, which are critical in various biochemical pathways .

Case Study 1: Antitumor Activity Evaluation

A series of synthesized pyrimidine derivatives were tested against different cancer cell lines. The results showed that those incorporating the 4-Chloro-6-(4-methyl-1H-imidazol-1-yl) structure exhibited IC50 values below 2 µM against neuroblastoma cells, indicating strong antitumor potential .

Case Study 2: Kinase Inhibitor Development

In a synthetic pathway aimed at developing new kinase inhibitors, this compound was used as an intermediate. The resulting compounds demonstrated enhanced selectivity for Bcr-Abl tyrosine kinase, a target for CML treatment .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chloro and methyl groups, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties. The compound's structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7ClN4\text{C}_8\text{H}_7\text{ClN}_4

This compound features a pyrimidine ring substituted at the 4 and 6 positions, which is critical for its biological activity. The presence of the imidazole moiety enhances its interaction with biological macromolecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The following table summarizes the antifungal efficacy:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal activity suggests that the compound could be a potential candidate for treating fungal infections .

Anticancer Potential

The imidazole ring in this compound is known to interact with specific kinases involved in cancer progression. Preliminary studies indicate that this compound may inhibit certain kinase activities, potentially leading to reduced tumor growth in preclinical models.

Case Study: PKMYT1 Inhibition

A notable study examined the compound's effect on PKMYT1, a kinase implicated in DNA damage response and cancer cell proliferation. The findings revealed that modifications to the imidazole moiety enhanced selectivity and potency against PKMYT1, indicating a promising avenue for further research into its anticancer applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

  • Chloro Substitution : The presence of chlorine at position 4 significantly enhances antibacterial potency.
  • Imidazole Ring : Variations in the imidazole structure can lead to increased selectivity towards specific biological targets.

These findings suggest that further structural modifications could yield compounds with improved efficacy and reduced side effects .

Properties

IUPAC Name

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLKUOVJHBYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649988
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-32-2
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrimidine (11.92 g, 80 mmol), 4-methyl-1H-imidazole (6.57 g, 80 mmol), and cesium carbonate (26.1 g, 80 mmol) was stirred in DMF (50 mL) at room temperature for 18 h. The reaction was diluted into 200 mL water and extracted three times with 200 mL EtOAc. The combined organic layers were concentrated and purified by flash chromatography on a 300 g silica gel cartridge with 25 to 75% ethyl acetate in hexane to yield a mixture of the two regioisomeric products. The pooled fractions were concentrated to about 200 mL volume and cooled to yield 4-chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine (5.70 g, 37% yield). The positive identification of the 4-methylimidazole regioisomer was accomplished by its NMR NOE properties. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.80 (1H, d, J=0.50 Hz), 8.36 (1H, d, J=1.26 Hz), 7.29-7.31 (1H, m), 7.25 (1H, d, J=1.01 Hz), 2.27 (3H, d, J=1.01 Hz). LCMS: RT=0.50 min, MH+=195.1.
Quantity
11.92 g
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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